(R,S)-1-Azido-3-phenylbutane

Descripción general

Descripción

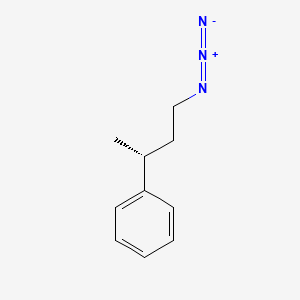

(R,S)-1-Azido-3-phenylbutane is an organic compound that belongs to the class of azides. Azides are known for their high reactivity, particularly in click chemistry and as precursors to amines. This compound features an azido group (-N₃) attached to the first carbon of a butane chain, with a phenyl group attached to the third carbon. The (R,S) notation indicates that the compound exists as a racemic mixture, containing both enantiomers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-1-Azido-3-phenylbutane can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of (R,S)-1-chloro-3-phenylbutane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form the corresponding amine, (R,S)-1-amino-3-phenylbutane. Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The azido group can be replaced by other nucleophiles through substitution reactions. For example, treatment with triphenylphosphine (PPh₃) can lead to the formation of an iminophosphorane intermediate, which can further react to yield various products.

Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is a cornerstone of click chemistry.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst.

Substitution: Triphenylphosphine (PPh₃), other nucleophiles.

Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.

Major Products:

Reduction: (R,S)-1-Amino-3-phenylbutane.

Substitution: Various substituted products depending on the nucleophile.

Cycloaddition: Triazoles.

Aplicaciones Científicas De Investigación

Synthesis and Role as an Intermediate

1.1 Asymmetric Synthesis

One of the primary applications of (R,S)-1-Azido-3-phenylbutane is its use as an intermediate in asymmetric synthesis. It can be transformed into various chiral compounds through reactions such as azide reduction and subsequent transformations. For instance, it has been utilized in the synthesis of protease inhibitors like amprenavir and saquinavir, which are important in HIV treatment. The azido group facilitates regioselective transformations that are crucial for developing these pharmaceuticals .

1.2 Catalytic Reactions

This compound has also been employed as a substrate in catalytic reactions. Research indicates that it can undergo C(sp³)–H amination reactions, yielding valuable N-heterocycles . This application is particularly relevant in the field of medicinal chemistry, where N-heterocycles are prevalent in drug design.

Medicinal Chemistry Applications

2.1 Drug Development

The compound plays a pivotal role in drug development processes. Its derivatives have been investigated for their biological activity, particularly in the context of antiviral agents. The azide functionality allows for further modifications that can enhance the pharmacological properties of the resulting compounds .

2.2 Case Study: HIV Protease Inhibitors

In a notable case study, this compound was used to synthesize key intermediates for HIV protease inhibitors. The synthesis involved several steps, including azide reduction and coupling reactions, leading to high yields of active pharmaceutical ingredients (APIs) . This demonstrates the compound's utility in producing clinically relevant drugs.

Material Science Applications

3.1 Nanotechnology

The compound's azido group is beneficial for applications in nanotechnology, particularly in synthesizing nanoparticles with specific functionalities. For example, azide-containing compounds can participate in click chemistry reactions to create functionalized nanoparticles for drug delivery systems . These systems can target specific cells or tissues, enhancing the efficacy of therapeutic agents.

3.2 Case Study: Polyphenol Nanoparticles

Research has shown that this compound can be integrated into polyphenol-containing nanoparticles, which have demonstrated antioxidant properties and potential applications in cancer therapy and bioimaging . The versatility of these nanoparticles highlights the compound's role in advancing nanomedicine.

Table 1: Synthesis Pathways Involving this compound

Mecanismo De Acción

The mechanism of action of (R,S)-1-Azido-3-phenylbutane depends on the specific reaction it undergoes. In reduction reactions, the azido group is converted to an amine through the transfer of electrons and protons. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.

Molecular Targets and Pathways:

Reduction: The azido group is reduced to an amine.

Cycloaddition: The azido group forms a triazole ring with an alkyne.

Comparación Con Compuestos Similares

(R,S)-1-Azido-3-phenylbutane can be compared with other azido compounds, such as:

1-Azido-2-phenylethane: Similar structure but with a shorter carbon chain.

1-Azido-4-phenylbutane: Similar structure but with the azido group on the fourth carbon.

1-Azido-3-phenylpropane: Similar structure but with one less carbon in the chain.

Uniqueness: this compound is unique due to its specific positioning of the azido and phenyl groups, which can influence its reactivity and the types of products formed in chemical reactions.

Propiedades

IUPAC Name |

[(2R)-4-azidobutan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-9(7-8-12-13-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCLJJYHOMPKMW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN=[N+]=[N-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN=[N+]=[N-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938342 | |

| Record name | (4-Azidobutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173216-43-8 | |

| Record name | (R,S)-1-Azido-3-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173216438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Azidobutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.